molecular formula C9H13BO3 B1395914 (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid CAS No. 955369-43-4

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Cat. No. B1395914
Key on ui cas rn: 955369-43-4
M. Wt: 180.01 g/mol
InChI Key: GWCVKWLBDVTRQX-UHFFFAOYSA-N
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Patent
US07935708B2

Procedure details

In a nitrogen atmosphere, 33 mL of 1.66 M n-butyllithium/hexane solution was dropwise added to tetrahydrofuran (200 mL) solution of the obtained compound at −60° C. or lower, and stirred for 20 minutes. 11.08 mL of triisopropoxyborane was added to the reaction liquid, and stirred for 30 minutes. Water was added to the reaction liquid, washed with diethyl ether, and the resulting aqueous layer was made acidic with aqueous 10% phosphoric acid solution. This was extracted with ethyl acetate, washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the resulting crystal was collected to obtain 3.13 g of the entitled compound as a white solid.
Name
n-butyllithium hexane
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
11.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9]CC.O1CCC[CH2:13]1.C([O:20][B:21](OC(C)C)[O:22]C(C)C)(C)C.[OH2:30]>>[OH:30][C:3]([C:2]1[CH:1]=[C:9]([B:21]([OH:22])[OH:20])[CH:8]=[CH:7][CH:6]=1)([CH3:13])[CH3:4] |f:0.1|

Inputs

Step One
Name
n-butyllithium hexane
Quantity
33 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
11.08 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
lower, and stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous saturated sodium hydrogencarbonate solution and saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crystal was collected

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(C)(C)C=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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